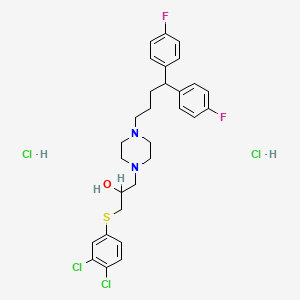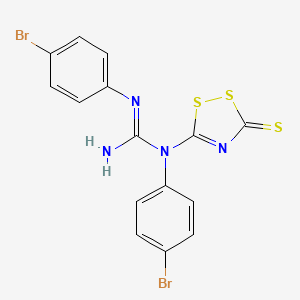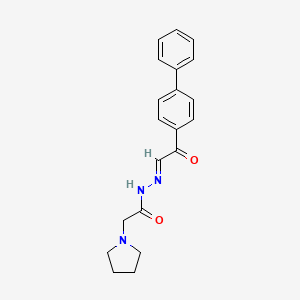![molecular formula C34H38N6 B12765754 Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- CAS No. 71767-17-4](/img/structure/B12765754.png)
Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]-: is a complex organic compound with the molecular formula C34H38N6 and a molecular weight of 530.72 g/mol This compound is characterized by its azo linkage, which connects two benzenamine moieties through a nitrogen-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- typically involves the following steps:
Formation of the Azo Linkage: The azo linkage is formed through a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with another aniline derivative to form the azo compound.
Introduction of Diethylamino Groups: The diethylamino groups are introduced through a nucleophilic substitution reaction, where the hydrogen atoms on the aniline rings are replaced by diethylamino groups using diethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed in a single batch and allowed to react under controlled conditions.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can break the azo linkage, forming amines.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted diethylamino groups.
Applications De Recherche Scientifique
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- involves its interaction with molecular targets through its azo linkage and diethylamino groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar structure but with dimethylamino groups instead of diethylamino groups.
Benzenamine, 4,4’-methylenebis-: Lacks the azo linkage and diethylamino groups.
Propriétés
Numéro CAS |
71767-17-4 |
|---|---|
Formule moléculaire |
C34H38N6 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3 |
Clé InChI |
YTWOOKYCDQBWNO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
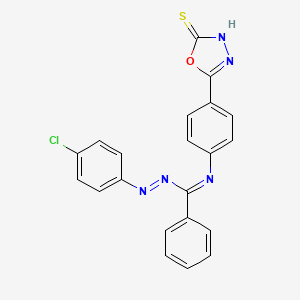
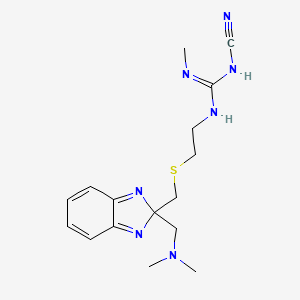
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
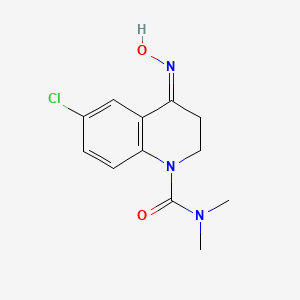
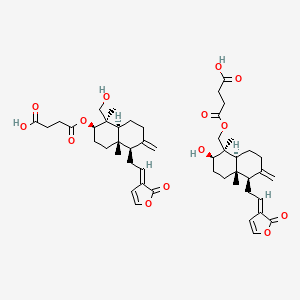
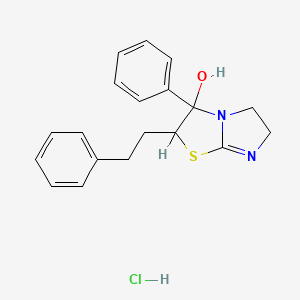
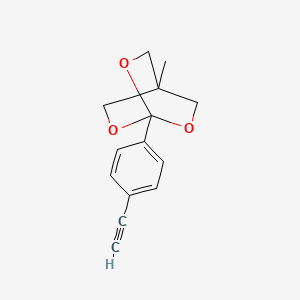
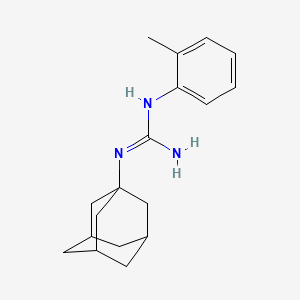
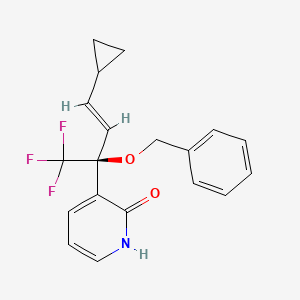
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
